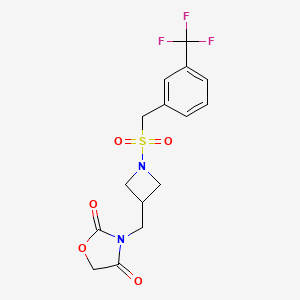

2-(6-Fluorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

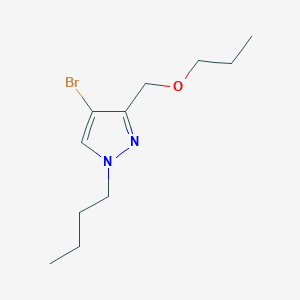

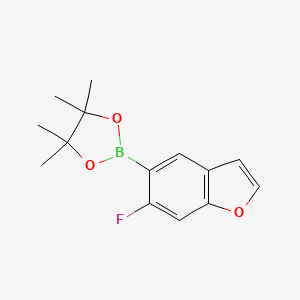

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Fluorinated compounds, like fluoropyridines, are known for their interesting and unusual physical, chemical, and biological properties .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Fluoropyridines can be synthesized from aminopyridines through the Baltz-Schiemann reaction .Molecular Structure Analysis

The molecular structure of benzofuran compounds is characterized by a benzene ring fused to a furan ring . Fluoropyridines, on the other hand, have a pyridine ring with fluorine atoms attached .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions, including free radical cyclization and proton quantum tunneling . Fluoropyridines can be synthesized through the Baltz-Schiemann reaction .Physical And Chemical Properties Analysis

Benzofuran and fluorinated compounds are known for their unique physicochemical properties . For instance, fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including our target molecule, have been extensively studied for their anti-tumor properties. Their ability to inhibit cancer cell growth and induce apoptosis makes them promising candidates for cancer therapy. Researchers have investigated the potential of 2-(6-Fluorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as an anti-cancer agent, particularly in specific cancer types such as breast, lung, and colon cancer .

Antibacterial Effects

Benzofuran derivatives exhibit antibacterial activity against various pathogens. Our compound may play a role in combating bacterial infections. Researchers have explored its effectiveness against both Gram-positive and Gram-negative bacteria, making it a valuable asset in the fight against antibiotic-resistant strains .

Antioxidant Properties

The presence of the benzofuran ring contributes to antioxidant activity. 2-(6-Fluorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could potentially scavenge free radicals, protecting cells from oxidative damage. Antioxidants are crucial for overall health and disease prevention .

Anti-Viral Potential

Given the recent interest in antiviral drug development, our compound’s anti-hepatitis C virus (HCV) activity stands out. Researchers have identified it as a potential therapeutic agent for HCV infection. Its mechanism of action and efficacy in clinical trials warrant further investigation .

Synthetic Applications

Novel methods for constructing benzofuran rings have emerged. Researchers have successfully synthesized complex benzofuran derivatives using unique free radical cyclization cascades and proton quantum tunneling. These synthetic approaches enable the preparation of challenging polycyclic benzofuran compounds, expanding the compound’s utility in drug discovery .

Bioactivity-Structure Relationship

Understanding the relationship between the bioactivities of benzofuran derivatives and their structural features is essential. Researchers have explored the impact of substituents, ring size, and stereochemistry on biological activity. Such insights guide the design of more potent analogs for various applications .

For more in-depth information, you can refer to the review article on natural source, bioactivity, and synthesis of benzofuran derivatives .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(6-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)10-7-9-5-6-17-12(9)8-11(10)16/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOZZZPANABKOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)OC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Fluorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B2719654.png)

![N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2719656.png)

![4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2719661.png)

![4-[(4-Methoxyphenyl)amino]butanoic acid](/img/structure/B2719662.png)

![1-{1-[2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2719663.png)

![7-(4-butylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2719665.png)

![4-methoxy-N-[[(4-methoxybenzoyl)amino]-(3-methoxyphenyl)methyl]benzamide](/img/structure/B2719668.png)

![Ethyl 4-[[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2719672.png)